molecular formula C17H16ClN5O2S B12185978 N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12185978
M. Wt: 389.9 g/mol
InChI Key: ZWHYQMXXSHQDEC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H16ClN5O2S and its molecular weight is 389.9 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H16ClN5O2S

Molecular Weight

389.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C17H16ClN5O2S/c1-25-13-7-6-10(8-12(13)18)20-16(24)15-11-4-2-3-5-14(11)26-17(15)23-9-19-21-22-23/h6-9H,2-5H2,1H3,(H,20,24)

InChI Key

ZWHYQMXXSHQDEC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)N4C=NN=N4)Cl

Origin of Product

United States

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure

The compound's structure can be represented by the following molecular formula:

C15H12ClN5O2C_{15}H_{12}ClN_{5}O_{2}

IUPAC Name

The IUPAC name for the compound is N-(3-chloro-4-methoxyphenyl)-2-(tetrazol-1-yl)benzamide.

Structural Features

The compound features a tetrazole ring , which is known for its biological activity, and a benzamide moiety , contributing to its pharmacological properties.

The mechanism of action for this compound involves interactions with specific biological targets such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups in biological systems, allowing it to effectively bind to various molecular targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the tetrazole ring is often linked to enhanced activity against bacterial strains.

Anticancer Properties

Studies have shown that benzamide derivatives can inhibit cancer cell proliferation. For example, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.

COX-II Inhibition

Recent studies have investigated the potential of this compound as a COX-II inhibitor , which plays a crucial role in inflammatory processes. COX-II inhibitors are valuable in treating conditions like arthritis and cancer.

Case Study: COX-II Inhibition

In a comparative study involving various derivatives, compounds structurally similar to this compound were evaluated for their COX-II inhibitory activity. The results indicated promising IC50 values that suggest potential therapeutic applications in inflammation-related conditions .

In Vitro Studies

In vitro studies have shown that the compound exhibits moderate inhibitory activity against COX-I and significant inhibition against COX-II with IC50 values ranging from 0.52 to 22.25 μM . These findings highlight the compound's potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzamide and tetrazole moieties can significantly affect biological activity. For instance, variations in substituents on the benzene ring can enhance or diminish activity against specific targets .

Data Table: Biological Activity Comparison

Compound NameActivity TypeIC50 (μM)Reference
This compoundCOX-II Inhibition0.52 - 22.25
PYZ16COX-II Inhibition0.52
CelecoxibCOX-II Inhibition0.78

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